molecular formula C13H10O2S B2787351 1-(4-Hydroxyphenyl)-3-(2-thienyl)-2-propen-1-one CAS No. 224638-42-0

1-(4-Hydroxyphenyl)-3-(2-thienyl)-2-propen-1-one

Cat. No. B2787351
CAS RN: 224638-42-0
M. Wt: 230.28
InChI Key: SZSNJSQYWPJMKW-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Hydroxyphenyl)-3-(2-thienyl)-2-propen-1-one, otherwise known as 4-hydroxy-3-thienyl-acrylonitrile (HTAN), is a synthetic compound that has been studied for its potential applications in various scientific fields. HTAN is a colorless solid that is soluble in water and organic solvents. It has a boiling point of 118-119°C and a melting point of 35-36°C. It is a highly polar compound and has a wide range of uses due to its unique chemical structure.

Scientific Research Applications

1-(4-Hydroxyphenyl)-3-(2-thienyl)-2-propen-1-one has been studied for its potential applications in various scientific fields. It has been used as a starting material for the synthesis of various organic compounds, such as amines, ketones, and alcohols. 1-(4-Hydroxyphenyl)-3-(2-thienyl)-2-propen-1-one has also been studied for its potential application as an antioxidant and anti-inflammatory agent. It has also been used in the synthesis of various polymers and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-3-(2-thienyl)-2-propen-1-one is not yet fully understood. However, it is believed that its antioxidant and anti-inflammatory properties are due to its ability to scavenge free radicals and chelate metal ions. It is also believed that 1-(4-Hydroxyphenyl)-3-(2-thienyl)-2-propen-1-one can inhibit the activity of certain enzymes, such as cyclooxygenase, lipoxygenase, and xanthine oxidase.
Biochemical and Physiological Effects
1-(4-Hydroxyphenyl)-3-(2-thienyl)-2-propen-1-one has been shown to possess strong antioxidant and anti-inflammatory activities. It has been shown to scavenge free radicals and chelate metal ions, which can help protect cells from oxidative damage. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase, lipoxygenase, and xanthine oxidase, which can help reduce inflammation.

Advantages and Limitations for Lab Experiments

1-(4-Hydroxyphenyl)-3-(2-thienyl)-2-propen-1-one is a relatively easy compound to synthesize and is readily available from a variety of sources. It is also relatively stable and can be stored for long periods of time without significant degradation. However, 1-(4-Hydroxyphenyl)-3-(2-thienyl)-2-propen-1-one is a highly polar compound and can be difficult to handle in certain laboratory experiments.

Future Directions

Future research on 1-(4-Hydroxyphenyl)-3-(2-thienyl)-2-propen-1-one could focus on its potential application as an anti-cancer agent. In addition, further research could be done to investigate its potential use as an anti-bacterial agent, or as an antioxidant and anti-inflammatory agent in the treatment of various diseases. Additionally, further research could be done to explore the potential use of 1-(4-Hydroxyphenyl)-3-(2-thienyl)-2-propen-1-one in the synthesis of polymers and other organic compounds. Finally, further research could be done to investigate the mechanism of action of 1-(4-Hydroxyphenyl)-3-(2-thienyl)-2-propen-1-one and to develop new and improved synthesis methods.

Synthesis Methods

1-(4-Hydroxyphenyl)-3-(2-thienyl)-2-propen-1-one can be synthesized from 4-hydroxybenzaldehyde and thiophenol through a reaction known as the Knoevenagel condensation. This reaction involves the condensation of the carbonyl group of the aldehyde with the hydroxyl group of the thiophenol to form an intermediate known as a β-keto-thioester. This intermediate then undergoes a dehydration reaction to form 1-(4-Hydroxyphenyl)-3-(2-thienyl)-2-propen-1-one.

properties

IUPAC Name

(E)-1-(4-hydroxyphenyl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2S/c14-11-5-3-10(4-6-11)13(15)8-7-12-2-1-9-16-12/h1-9,14H/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSNJSQYWPJMKW-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Hydroxyphenyl)-3-(2-thienyl)-2-propen-1-one

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